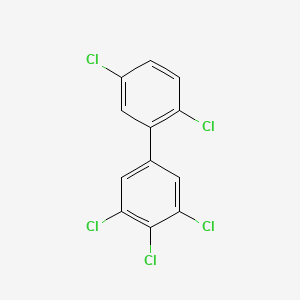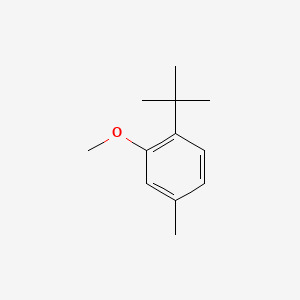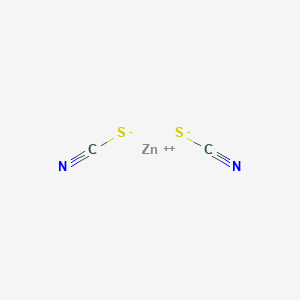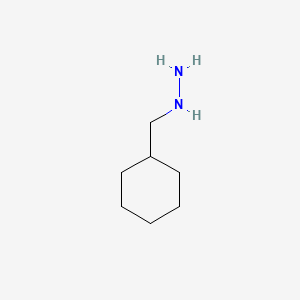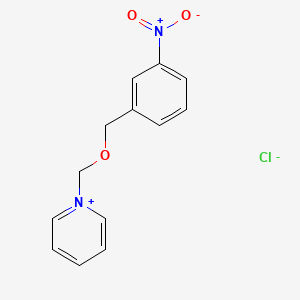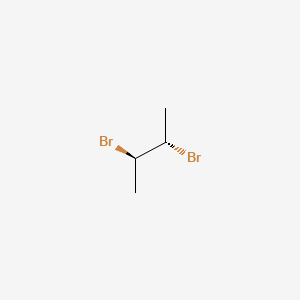
meso-2,3-Dibromobutano
Descripción general
Descripción
Meso-2,3-Dibromobutane is a dihaloalkane. It has two forms of rotational isomers, the trans and gauche isomer . It is suitable for use in the synthesis of haloalcohol catalyzed by haloalkane dehalogenases .
Molecular Structure Analysis
Meso-2,3-Dibromobutane is an achiral compound that has chiral centers. It contains an internal plane of symmetry which makes it superimposable on its mirror image and is optically inactive although it contains two or more stereocenters . Its IR and Raman spectra have been investigated .Chemical Reactions Analysis
Meso-2,3-Dibromobutane has two forms of rotational isomers, the trans and gauche isomer . The synthesis and dehalogenation reaction of meso-2,3-dibromobutane has been reported .Physical And Chemical Properties Analysis
Meso-2,3-Dibromobutane has a density of 1.8±0.1 g/cm3, a boiling point of 161.0±0.0 °C at 760 mmHg, and a vapour pressure of 3.0±0.3 mmHg at 25°C . Its refractive index is 1.5126 (lit.) .Aplicaciones Científicas De Investigación
Síntesis de Haloalcoholes
meso-2,3-Dibromobutano: se utiliza en la síntesis de haloalcoholes catalizada por haloalcano deshalogenasas. Este proceso implica la conversión enzimática de alcanos halogenados en alcoholes, lo cual es significativo en biocatálisis y síntesis orgánica .
Estudios Estereoisoméricos
Este compuesto se emplea en investigaciones centradas en estudios estereoisoméricos debido a su configuración meso. Proporciona una perspectiva única sobre la simetría y la quiralidad, lo cual es crucial para comprender los mecanismos de reacción que involucran intermediarios quirales .
Síntesis de Compuestos Opticamente Activos
This compound: es particularmente útil en la síntesis de compuestos ópticamente activos. Su configuración meso permite investigaciones sobre mecanismos de reacción que involucran intermediarios quirales .
Estudio de Isómeros Rotacionales
El compuesto tiene dos formas de isómeros rotacionales: trans y gauche. Los estudios que involucran sus espectros IR y Raman ayudan a comprender estas formas isoméricas y sus propiedades .
Análisis Conformacional RMN
Se han reportado estudios de RMN sobre las diferentes conformaciones de This compound, que son esenciales para comprender su comportamiento químico y reactividad .
Mecanismo De Acción
Target of Action
Meso-2,3-Dibromobutane is a dihaloalkane . It primarily targets the bacterial wilt caused by Ralstonia solanacearum . This compound is used as a biological control agent to manage bacterial wilt, a fatal disease that affects the production of tomatoes and many other crops worldwide .
Mode of Action
The mode of action of meso-2,3-Dibromobutane involves its interaction with plant growth-promoting rhizobacteria (PGPR) . The compound is produced by certain strains of bacteria, such as Klebsiella pneumoniae strain JCK-2201 . .
Biochemical Pathways
The biochemical pathway of meso-2,3-Dibromobutane involves the conversion of pyruvate to α-acetolactate . This step is crucial for the production of 2,3-butanediol (BDO), a compound that has been shown to control tomato bacterial wilt . The control efficacy and mechanism of meso-2,3-BDO produced by JCK-2201 in tomato bacterial wilt were determined by comparative analysis with Bacillus licheniformis DSM13 producing meso-2,3-BDO .
Pharmacokinetics
It’s known that the compound exists in two forms of rotational isomers, the trans and gauche isomer
Result of Action
The result of the action of meso-2,3-Dibromobutane is the significant reduction of R. solanacearum-induced disease severity . Tomato seedlings treated with the K. pneumoniae JCK-2201 and B. licheniformis DSM13 culture broth produced meso-2,3-BDO that significantly reduced R. solanacearum-induced disease severity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S)-2,3-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXWFOGWXLJPPA-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-13-2 | |
| Record name | Butane, 2,3-dibromo-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (�±)-2,3-Dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







